molecular formula C24H21ClN2O5S B11237002 6-chloro-4-(phenylsulfonyl)-N-[3-(prop-2-en-1-yloxy)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

6-chloro-4-(phenylsulfonyl)-N-[3-(prop-2-en-1-yloxy)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11237002
M. Wt: 485.0 g/mol
InChI Key: DNUARHDDINRGJA-UHFFFAOYSA-N
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Description

4-(BENZENESULFONYL)-6-CHLORO-N-[3-(PROP-2-EN-1-YLOXY)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a chloro substituent, and a prop-2-en-1-yloxy phenyl group attached to a benzoxazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(BENZENESULFONYL)-6-CHLORO-N-[3-(PROP-2-EN-1-YLOXY)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoxazine Ring: The benzoxazine ring is typically formed through a cyclization reaction involving an amine and a phenol derivative under acidic or basic conditions.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation, using reagents such as benzenesulfonyl chloride in the presence of a base like pyridine.

    Chlorination: The chloro substituent is added through a chlorination reaction, often using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Prop-2-en-1-yloxy Phenyl Group: This step involves an etherification reaction, where the phenol derivative reacts with an allyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(BENZENESULFONYL)-6-CHLORO-N-[3-(PROP-2-EN-1-YLOXY)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.

    Substitution: The chloro substituent can be replaced through nucleophilic substitution reactions, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

4-(BENZENESULFONYL)-6-CHLORO-N-[3-(PROP-2-EN-1-YLOXY)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-(BENZENESULFONYL)-6-CHLORO-N-[3-(PROP-2-EN-1-YLOXY)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The chloro substituent and prop-2-en-1-yloxy phenyl group may enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-Sulfonylbis[4-(prop-2-en-1-yloxy)benzene]
  • (4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone
  • (3-Hydroxyphenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone

Uniqueness

4-(BENZENESULFONYL)-6-CHLORO-N-[3-(PROP-2-EN-1-YLOXY)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the benzenesulfonyl group, chloro substituent, and prop-2-en-1-yloxy phenyl group in a single molecule makes it a versatile compound for various applications.

Properties

Molecular Formula

C24H21ClN2O5S

Molecular Weight

485.0 g/mol

IUPAC Name

4-(benzenesulfonyl)-6-chloro-N-(3-prop-2-enoxyphenyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C24H21ClN2O5S/c1-2-13-31-19-8-6-7-18(15-19)26-24(28)23-16-27(21-14-17(25)11-12-22(21)32-23)33(29,30)20-9-4-3-5-10-20/h2-12,14-15,23H,1,13,16H2,(H,26,28)

InChI Key

DNUARHDDINRGJA-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=CC(=C1)NC(=O)C2CN(C3=C(O2)C=CC(=C3)Cl)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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